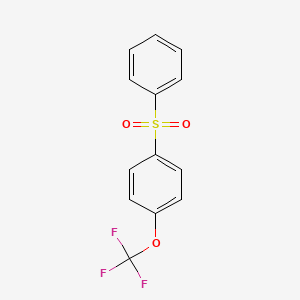
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a phenylsulphonyl group and a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group and the phenylsulphonyl group onto a benzene ring. One common method involves the reaction of phenylsulfonyl chloride with 4-(trifluoromethoxy)aniline under suitable conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by electron-donating or electron-withdrawing groups on the benzene ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated aromatic compounds
Mechanism of Action
The mechanism by which 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene exerts its effects involves its ability to form electron donor-acceptor complexes. This property is particularly useful in photoredox reactions, where the compound can undergo single electron transfer (SET) reactions under visible light irradiation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
Trifluoromethyl phenyl sulfone: Known for its use as a nucleophilic trifluoromethylating agent.
Perfluoroalkyl phenyl sulfones: Used in similar photoredox reactions but with different alkyl groups.
Trifluoromethyl ketones: Valuable in synthetic chemistry for their unique reactivity
The uniqueness of this compound lies in its combination of the phenylsulphonyl and trifluoromethoxy groups, which impart distinct reactivity and properties compared to other fluorinated aromatic compounds.
Biological Activity
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications in drug development, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a phenylsulfonyl group and a trifluoromethoxy substituent, which contribute to its unique chemical behavior. The presence of the trifluoromethoxy group enhances lipophilicity and may influence biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with sulfonyl groups can exhibit anticancer properties. For instance, a related compound with a phenylsulfonyl substituent demonstrated significant inhibition of branched-chain amino acid transaminases (BCAT1/2), which are implicated in cancer metabolism. The IC50 value reported was 60 nM, highlighting the potential of sulfonyl-containing compounds in targeting cancer pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar sulfonyl compounds have shown to inhibit specific enzymes critical for tumor growth.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival.
Study on BCAT Inhibition
A high-throughput screening campaign identified several sulfonyl derivatives as potent inhibitors of BCAT1/2. Among these, this compound was noted for its favorable pharmacokinetic properties, including low efflux ratios and adequate permeability .
| Compound | IC50 (nM) | Efflux Ratio | Permeability (nm/s) |
|---|---|---|---|
| This compound | 60 | 34 | 0.5 |
| Control Compound A | 100 | 2 | 1.2 |
Sulfonylation Reactions
The compound has also been utilized in various synthetic reactions, demonstrating its versatility as a synthetic intermediate in drug development. For example, it was successfully incorporated into hydrazone derivatives through oxidative C–H sulfonylation reactions, yielding products with potential biological activity .
Pharmacological Studies
Research indicates that the introduction of trifluoromethoxy groups can enhance the bioactivity of sulfonamide derivatives. A study involving structural variations showed that these modifications significantly affected target affinity and potency against various biological targets .
Properties
CAS No. |
87750-50-3 |
|---|---|
Molecular Formula |
C13H9F3O3S |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C13H9F3O3S/c14-13(15,16)19-10-6-8-12(9-7-10)20(17,18)11-4-2-1-3-5-11/h1-9H |
InChI Key |
LQTPOHOWUNBYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















